molecular formula C21H17N5O4 B2614036 N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide CAS No. 942008-56-2

N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide

Cat. No.: B2614036
CAS No.: 942008-56-2
M. Wt: 403.398
InChI Key: IQAQLYZYUYBZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a novel synthetic compound of significant interest in pharmacological research, primarily for its potential as a phosphodiesterase (PDE) inhibitor. This compound is structurally characterized by a pyrazolopyridazine core, a chemotype known to interact with PDE enzymes, which are crucial regulators of intracellular cyclic nucleotide signaling. Research into similar pyrazolopyridazine derivatives has demonstrated potent and selective inhibition of PDE5 , an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). By potentially elevating cGMP levels, this reagent serves as a valuable chemical probe for investigating the cGMP-dependent signaling pathways that mediate diverse physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal transmission. Its specific structural features, including the benzodioxole and phenyl substituents, are designed to optimize binding affinity and selectivity, making it a critical tool for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for conditions like pulmonary arterial hypertension, erectile dysfunction, and neurodegenerative disorders. Researchers utilize this compound in in vitro enzyme assays and cell-based studies to further elucidate the complex biology of PDE isozymes and to identify novel leads for drug discovery.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-13-16-10-22-26(15-5-3-2-4-6-15)20(16)21(28)25(24-13)11-19(27)23-14-7-8-17-18(9-14)30-12-29-17/h2-10H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAQLYZYUYBZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and pyrazolopyridazinone intermediates. Common synthetic routes may include:

    Formation of Benzodioxole Intermediate: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

    Formation of Pyrazolopyridazinone Intermediate: This step involves the condensation of hydrazine derivatives with diketones to form the pyrazolopyridazinone core.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyrazolopyridazinone intermediates under specific conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Pyridine/Pyridazinone Family

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide

  • Core Structure: Pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-d]pyridazinone in the target compound.
  • Substituents :
    • Position 3 : 4-Chlorophenyl (electron-withdrawing) vs. benzodioxol (electron-donating).
    • Acetamide Side Chain : N-(4-methoxyphenyl) vs. N-(1,3-benzodioxol-5-yl).
  • Synthesis: Reacts 3-(4-chlorophenyl)-4-methyl-1-phenyl-pyrazolo-pyridinone with substituted anilides in DMF/K₂CO₃ at room temperature .
  • Physicochemical Properties :
    • Molecular weight: 498 g/mol (vs. ~495 g/mol estimated for the target compound).
    • IR: NH stretch at 3329 cm⁻¹, C=O at 1682 cm⁻¹, similar to expected values for the target compound .

N-(((3S,3aS)-7-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide

  • Core Structure: Tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazine vs. pyrazolo-pyridazinone.
  • Key Differences : Incorporates a tetrazole ring (enhancing hydrogen bonding) vs. benzodioxol.
  • Synthetic Method: Utilizes Suzuki-Miyaura coupling for pyridinyl-tetrazole integration, differing from nucleophilic substitution in pyrazolo-pyridazinone synthesis .
Functional Group Analysis
Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Synthetic Method
Target Compound Pyrazolo[3,4-d]pyridazinone 1,3-Benzodioxol, phenyl, methyl ~495 (estimated) Not explicitly described
4-Chlorophenyl Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-methoxyphenyl, methyl 498 DMF/K₂CO₃, room temperature
Tetrahydrobenzo-oxazolo-oxazine Benzo-oxazolo-oxazine Tetrazolyl-pyridine, methyl 550 (estimated) Suzuki coupling, multi-step
Spectral and Crystallographic Insights
  • IR/NMR : The target compound’s NH and C=O stretches (expected at ~3300 cm⁻¹ and ~1680 cm⁻¹, respectively) align with analogues . Benzodioxol protons may resonate as singlet(s) near δ 6.8–7.0 in ¹H NMR, distinct from methoxy or chloro-substituted aromatics.
  • Crystallography: Tools like SHELX and WinGX are critical for resolving puckering in pyridazinone rings. Pyrazolo-pyridazinones may exhibit greater planarity than oxazolo-oxazines due to reduced ring strain .

Research Implications and Gaps

  • Synthetic Optimization : The use of Cs₂CO₃ () vs. K₂CO₃ () in acetamide coupling warrants exploration for improved yields.
  • Data Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a benzodioxole moiety and a pyrazolopyridazine core. Its molecular formula is C22H19N5O4C_{22}H_{19}N_{5}O_{4}, and it has a molecular weight of approximately 401.41 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazolo[3,4-d]pyridazine framework. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound 9aHeLa2.59
DoxorubicinHeLa2.35
Compound 14gMCF7Not specified

The compound 9a exhibited the highest anticancer activity compared to doxorubicin, indicating its potential as an effective therapeutic agent against cervical cancer cells . Furthermore, compounds with specific substitutions on the pyrazolo[3,4-d]pyridazine core have demonstrated enhanced activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines .

The mechanism underlying the anticancer activity involves cell cycle arrest and induction of apoptosis. Studies have shown that these compounds can inhibit key regulatory proteins such as CDK2 and CDK9, leading to cell cycle disruption and programmed cell death .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

  • HeLa Cells : Significant cytotoxicity was observed with an IC50 value indicating potent activity.
  • MCF7 and HCT116 Cells : These studies revealed that compounds similar to this compound also showed substantial inhibition of cell proliferation.

Case Studies

Several case studies have reported on the efficacy of pyrazolo[3,4-d]pyridazine derivatives in treating cancer:

Case Study 1: Inhibition of Tumor Growth

A study assessed the impact of a related compound on tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups.

Case Study 2: Safety Profile

Another study evaluated the safety profile of these compounds on normal cell lines (WI-38), revealing minimal toxicity and suggesting a favorable therapeutic index for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.